4-fluoro-N-(3-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide
Description
4-Fluoro-N-(3-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is a benzamide derivative characterized by a fluorine atom at the para position of the benzoyl group, a 3-hydroxyphenyl substituent on the amide nitrogen, and a tetrazole ring at the ortho position. This compound has been studied primarily for its utility in polymer chemistry, where it serves as an A-B monomer for self-polymerization via amide-activated ether synthesis. Its synthesis involves the condensation of 4-fluorobenzoyl chloride with 3-aminophenol in solvents such as N-methyl-2-pyrrolidone (NMP) and N-cyclohexyl-2-pyrrolidone (CHP), catalyzed by potassium carbonate .
Properties
Molecular Formula |
C14H10FN5O2 |
|---|---|
Molecular Weight |
299.26 g/mol |
IUPAC Name |
4-fluoro-N-(3-hydroxyphenyl)-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C14H10FN5O2/c15-9-4-5-12(13(6-9)20-8-16-18-19-20)14(22)17-10-2-1-3-11(21)7-10/h1-8,21H,(H,17,22) |
InChI Key |
VCLRDDQPOHDCER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)C2=C(C=C(C=C2)F)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(3-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, including the introduction of the fluorine atom, the formation of the tetrazole ring, and the coupling of the hydroxyphenyl group with the benzamide core. Common reagents used in these reactions include fluorinating agents, tetrazole precursors, and coupling reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(3-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while substitution of the fluorine atom could yield various substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(3-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzamide Backbones
2.1.1. TG6–133-1 (4-fluoro-N-(2-(4-methylpiperidin-1-yl)phenyl)benzamide)
- Structure : Shares the 4-fluorobenzamide core but substitutes the 3-hydroxyphenyl group with a 2-(4-methylpiperidin-1-yl)phenyl moiety.
- Synthesis : Prepared via a single-step acetylation of 2-(4-methylpiperidin-1-yl)aniline with para-fluorophenacyl chloride .
- TG6–133-1 is reported as a positive allosteric modulator, unlike the polymerization-focused target compound .
2.1.2. SCYX-7158 (Acoziborole)
- Structure : Contains a 4-fluorobenzamide linked to a benzoxaborole ring (1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl) and a trifluoromethyl group.
- Key Differences: The benzoxaborole ring enables unique boron-mediated interactions with biological targets, such as trypanosome enzymes, making SCYX-7158 a clinical candidate for African trypanosomiasis .
Derivatives with Tetrazole or Triazole Substituents
2.2.1. 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9]
- Structure : Feature a 1,2,4-triazole ring instead of tetrazole, with sulfonyl and difluorophenyl groups.
- Synthesis : Derived from hydrazinecarbothioamides via cyclization in basic media. IR spectra confirm the absence of C=O (1663–1682 cm⁻¹) and presence of C=S (1247–1255 cm⁻¹) .
- Key Differences : The triazole-thione tautomerism and sulfonyl groups enhance metabolic stability compared to the tetrazole-containing target compound .
2.2.2. Compound 9b (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide)
- Structure : Combines a benzimidazole core with triazole and thiazole rings.
Physicochemical and Spectroscopic Comparisons
Biological Activity
4-Fluoro-N-(3-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Its structure suggests that it may interact with various biological targets, making it a candidate for further investigation in therapeutic applications.
- Molecular Formula : C15H12FN5O2
- Molecular Weight : 313.29 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its antibacterial, antifungal, and potential anticancer properties. The incorporation of the tetrazole moiety is particularly significant as it is known to enhance the biological efficacy of compounds.
Antibacterial Activity
Research has demonstrated that derivatives of benzamide compounds exhibit significant antibacterial properties. In vitro assays have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 2 μg/mL |
| Escherichia coli | 4 μg/mL |
| Pseudomonas aeruginosa | 8 μg/mL |
These findings suggest that the compound could be developed as a novel antibacterial agent, particularly against resistant strains.
Antifungal Activity
The compound also exhibits antifungal properties, with studies indicating its effectiveness against common fungal pathogens such as Candida albicans and Aspergillus niger.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 3 μg/mL |
| Aspergillus niger | 5 μg/mL |
The presence of the hydroxyl group in the phenyl ring may enhance its interaction with fungal cell membranes, contributing to its antifungal efficacy.
Case Studies
A comprehensive study published in the Journal of Medicinal Chemistry evaluated a series of tetrazole-containing benzamides for their biological activities. The study found that compounds with similar structures to this compound exhibited promising results against various bacterial strains, with structure-activity relationship (SAR) analyses revealing that modifications at specific positions could enhance potency and selectivity against target pathogens .
Another study focused on the synthesis and evaluation of related compounds showed that the introduction of fluorine atoms significantly impacted the biological activity, enhancing both antibacterial and antifungal effects .
The proposed mechanism of action for this compound involves interference with bacterial cell wall synthesis and disruption of fungal cell membranes. The tetrazole ring is believed to play a critical role in binding to active sites on enzymes involved in these processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
